Boc-D-Lys(TFA)-OH

説明

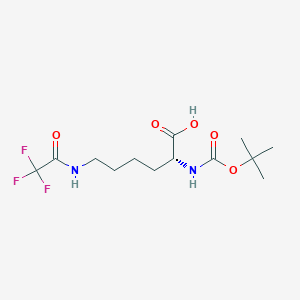

®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid is a synthetic organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trifluoroacetamido group on the side chain. This compound is often used in peptide synthesis and as an intermediate in the preparation of various pharmaceuticals and biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group of the starting amino acid is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.

Introduction of the Trifluoroacetamido Group: The protected amino acid is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine. This reaction introduces the trifluoroacetamido group onto the side chain.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid can be scaled up using similar reaction conditions. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoroacetamido group, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are used to remove the Boc group.

Major Products Formed:

Oxidation: Oxidized derivatives with modified functional groups.

Reduction: Reduced forms with alcohol or amine functionalities.

Substitution: Deprotected amino acids ready for further derivatization.

Chemistry:

Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and proteins, providing a protected amino acid that can be selectively deprotected and coupled with other amino acids.

Biology:

Enzyme Inhibition Studies: It serves as a substrate or inhibitor in studies involving enzymes that interact with amino acids or peptides.

Medicine:

Pharmaceutical Intermediates: The compound is used in the synthesis of various pharmaceuticals, including drugs targeting specific enzymes or receptors.

Industry:

Biotechnological Applications: It is employed in the production of biologically active molecules and in the development of new materials with specific properties.

作用機序

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be selectively deprotected and coupled with other amino acids to form peptides. The Boc group protects the amino group from unwanted reactions, while the trifluoroacetamido group provides stability and reactivity for further functionalization.

類似化合物との比較

®-2-((tert-Butoxycarbonyl)amino)-6-aminohexanoic acid: Similar structure but lacks the trifluoroacetamido group.

®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)butanoic acid: Similar structure but with a shorter side chain.

Uniqueness:

- The presence of both the Boc protecting group and the trifluoroacetamido group makes ®-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid unique. The Boc group provides protection during synthesis, while the trifluoroacetamido group enhances the compound’s stability and reactivity.

生物活性

Boc-D-Lys(TFA)-OH, a derivative of lysine, is primarily utilized in peptide synthesis and has garnered attention for its biological activities, particularly in the context of opioid receptor modulation. This article explores the biological activity of this compound, focusing on its pharmacological implications, structure-activity relationships, and potential therapeutic applications.

Structure and Synthesis

This compound features a tert-butyloxycarbonyl (Boc) protecting group at the amino terminus and a trifluoroacetic acid (TFA) group at the side chain. The synthesis typically involves:

- Protection of the Amine : The amino group is protected using the Boc group to prevent unwanted reactions during peptide synthesis.

- Side Chain Modification : The TFA group is introduced to enhance solubility and stability in biological environments.

- Peptide Coupling : this compound can be coupled with various amino acids or peptides using standard solid-phase peptide synthesis techniques.

Opioid Receptor Modulation

This compound has been studied extensively for its role in modulating opioid receptors, particularly the δ-opioid receptor. Research indicates that modifications at the C-terminus of peptides containing this compound can significantly alter their pharmacological profiles.

- Antagonistic Activity : Studies have shown that substituting the C-terminal residue with Boc-D-Lys can enhance δ-opioid antagonist activity. For example, compounds like H-Dmt-Tic-Phe-Lys(Z)-OH exhibit increased potency as δ-antagonists with a pA2 value of 11.43, indicating strong receptor binding affinity and functional activity .

- Agonistic Activity : Conversely, certain analogs demonstrate μ-opioid agonism when Boc-D-Lys is incorporated into their structure. This dual activity suggests potential applications in pain management therapies that require both agonistic and antagonistic properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications:

| Compound | μ-Agonism (IC50) | δ-Antagonism (pA2) |

|---|---|---|

| H-Dmt-Tic-OH | 434 nM | 10.07 |

| H-Dmt-Tic-Phe-Lys(Z)-OH | 145 nM | 11.43 |

| H-Dmt-Tic-Gly-NH-Ph | >10000 nM | Not active |

This table summarizes key findings from various studies on the activity of different peptides containing this compound. The data illustrate that even minor structural changes can lead to significant variations in receptor affinity and functional outcomes .

Case Studies

- Analgesia Development : A study explored the use of this compound derivatives in developing analgesics with reduced tolerance and dependence compared to traditional opioids. The results indicated promising analgesic effects with minimal side effects .

- Neuroprotection : Another investigation highlighted the neuroprotective properties of peptides incorporating this compound, suggesting potential applications in treating neurodegenerative diseases by promoting neurogenesis and reducing apoptosis .

- Regulation of Food Intake : Research has also indicated that certain analogs may influence appetite regulation, presenting opportunities for obesity treatment through modulation of opioid pathways involved in hunger signaling .

科学的研究の応用

Peptide Synthesis

Boc-D-Lys(TFA)-OH serves as an important building block in peptide synthesis. It is often employed in the preparation of opioid peptides due to its ability to modify pharmacological properties. For instance, the incorporation of Boc-D-Lys into the Dmt-Tic pharmacophore has been shown to enhance the selectivity and potency of opioid agonists and antagonists. In a study, the substitution of glycine with Boc-D-Lys resulted in significantly improved antagonist activity against delta-opioid receptors .

Table 1: Opioid Activity of Peptides Containing Boc-D-Lys

| Compound | pA2 Value | Activity Type |

|---|---|---|

| H-Dmt-Tic-Lys(Ac)-NH-CH2-Ph | 10.07 | Delta Antagonist |

| H-Dmt-Tic-Phe-Lys(Z)-OH | 11.43 | Delta Antagonist |

| H-Dmt-Tic-Gly-NH-CH2-Ph | 5.82 | Mu Agonist |

This table illustrates how modifications using Boc-D-Lys can lead to compounds with varying degrees of activity, showcasing its versatility in drug design.

Pharmacological Research

This compound has been instrumental in pharmacological studies aimed at understanding opioid receptor interactions. Research indicates that the introduction of this compound into peptide structures can alter their binding affinities and selectivities towards mu and delta opioid receptors. For example, a study demonstrated that peptides modified with Boc-D-Lys showed enhanced binding capabilities compared to their unmodified counterparts .

Cancer Research

In cancer research, this compound has been investigated for its potential in drug delivery systems and as a targeting moiety. A study highlighted its use in enhancing the uptake of therapeutic agents in tumor cells when combined with dimethyl sulfoxide treatments. The results indicated significantly higher levels of Boc-D-Lys-TFA-OH in treated tumor samples compared to controls, suggesting its efficacy as a delivery vector .

High-Throughput Screening

The compound is also utilized in high-throughput screening methodologies for peptide libraries. Its ability to facilitate rapid synthesis and deprotection processes makes it valuable for generating diverse peptide libraries that can be screened for various biological activities . The use of Boc-D-Lys allows researchers to efficiently explore structure-activity relationships (SAR) across different peptide sequences.

Case Study 1: Development of Opioid Antagonists

A significant application of this compound was documented in the development of selective opioid antagonists. Researchers synthesized several analogs incorporating this compound into their structures, which led to the discovery of highly potent delta-opioid antagonists with potential therapeutic applications in pain management and addiction treatment .

Case Study 2: Tumor Targeting

In another study focusing on cancer therapeutics, this compound was conjugated with chemotherapeutic agents to enhance their delivery to tumor sites. The study reported improved efficacy and reduced systemic toxicity, highlighting the compound's role as a promising candidate for targeted cancer therapy .

特性

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIYNDIFGSDDCY-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21F3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426358 | |

| Record name | Boc-D-Lys(TFA)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96561-04-5 | |

| Record name | Boc-D-Lys(TFA)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。